molecular formula C19H20O5 B031438 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol CAS No. 30062-15-8

2,3,6,7-TetraMethoxy-9-phenanthreneMethanol

Cat. No.: B031438
CAS No.: 30062-15-8
M. Wt: 328.4 g/mol
InChI Key: NXODKZZQPOLNOO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol typically involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,3,6,7-TetraMethoxy-9-phenanthreneMethanol undergoes various chemical reactions, including:

Scientific Research Applications

2,3,6,7-TetraMethoxy-9-phenanthreneMethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

2,3,6,7-TetraMethoxy-9-phenanthreneMethanol can be compared with other similar compounds such as:

This compound’s uniqueness lies in its combination of methoxy and methanol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,3,6,7-tetramethoxyphenanthren-9-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-16-6-11-5-12(10-20)14-8-18(23-3)19(24-4)9-15(14)13(11)7-17(16)22-2/h5-9,20H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXODKZZQPOLNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259957
Record name 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30062-15-8
Record name 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30062-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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